3-amino-5-(4-bromophenyl)pyridazine-4-carbonitrile
Description
Properties
IUPAC Name |
3-amino-5-(4-bromophenyl)pyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-8-3-1-7(2-4-8)10-6-15-16-11(14)9(10)5-13/h1-4,6H,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBXBPBTMYPAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC(=C2C#N)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-bromophenyl)pyridazine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(4-bromophenyl)pyridazine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The amino group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as acids or bases and solvents like ethanol or acetic acid are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-amino-5-(4-bromophenyl)pyridazine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-5-(4-bromophenyl)pyridazine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromophenyl, and nitrile groups allows for diverse interactions with biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Halogen-Substituted Pyridazine Derivatives
a. 3-Amino-5-(4-Chlorophenyl)pyridazine-4-Carbonitrile
- Structural Difference : Chlorine replaces bromine at the para position of the phenyl ring.
- Synthesis : Prepared similarly via a one-pot reaction with 4-chlorophenylglyoxal .
- Physical Properties : Melting point of 260°C (decomposition), slightly lower than the bromo analog, likely due to reduced molecular weight and weaker halogen-related intermolecular interactions .
- Spectral Data : ¹H-NMR shows a singlet at δ 8.71 ppm for the aromatic proton, with slight shifts in aryl proton signals compared to the bromo derivative (δ 7.77–7.64 ppm vs. δ 7.77–7.64 ppm in the bromo compound) .
b. 3-Amino-5-(4-Fluorophenyl)pyridazine-4-Carbonitrile
- Structural Difference : Fluorine replaces bromine.
- Physical Properties : Melting point of 260°C (decomposition), similar to the chloro analog but lower than the bromo compound. Fluorine’s electronegativity may enhance solubility in polar solvents .
- Biological Implications : Fluorinated analogs are often explored for enhanced metabolic stability in drug design, though specific data for this compound is unavailable.
Pyrimidine-Based Analogs
a. 4-Amino-6-(4-Bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4j)
- Structural Difference : Pyrimidine core replaces pyridazine; additional phenyl group at position 2.
- Physical Properties : Melting point of 235–238°C, significantly lower than the pyridazine-based bromo compound, likely due to differences in crystal packing and hydrogen bonding .
- Spectral Data : IR spectrum shows NH₂ and CN stretches at 3478 cm⁻¹ and 2212 cm⁻¹, similar to the pyridazine derivative. ¹H-NMR aryl signals appear at δ 7.50–8.35 ppm, indicating comparable electronic environments .
b. 2,4-Diamino-6-(4-Bromophenyl)-5-pyrimidinecarbonitrile (4k)
- Structural Difference: Additional amino group at position 2.
- Physical Properties: Melting point >240°C (decomposition), higher than 4j but lower than the pyridazine analog. The extra amino group may enhance intermolecular hydrogen bonding .
Thiophene and Triazole Derivatives
a. Ethyl 4-Amino-5-Cyano-2-(Methylthio)thiophene-3-Carboxylate (2b)
- Structural Difference : Thiophene core with ester and methylthio substituents.
- Functional Comparison: The nitrile and amino groups are retained, but the thiophene ring may confer distinct electronic properties.
b. 3-Amino-5-[4-Chloro-2-(2-Fluorophenoxy)phenyl]-4H-1,2,4-Triazole
- Structural Difference: Triazole core with a phenoxy substituent.
- The pyridazine derivative’s bioactivity remains unexplored .
Key Comparative Data
Biological Activity
3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile is a compound belonging to the pyridazine family, characterized by its unique structure that includes an amino group, a bromophenyl moiety, and a carbonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C₁₃H₉BrN₄, indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. One notable method includes a one-pot three-component reaction involving malononitrile and arylglyoxals in the presence of hydrazine hydrate. This approach allows for the efficient formation of various pyridazine derivatives under mild conditions.
Biological Activity
Research indicates that compounds containing pyridazine rings exhibit diverse biological activities. Specifically, derivatives of this compound have shown promise as pharmacological agents due to their ability to interact with biological targets.
Anticancer Activity
Several studies have reported the anticancer potential of pyridazine derivatives. For instance, compounds similar to this compound have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines. The mechanism often involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for cell division.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of tubulin polymerization |
| Combretastatin A-4 | 1.2 | Inhibition of tubulin assembly |
| Other derivatives | Varies | Apoptosis induction |
Antimicrobial Activity
Pyridazine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μM) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| S. agalactiae | 100 |
Case Studies
- Anticancer Evaluation : A study conducted on similar pyridazine derivatives demonstrated significant antiproliferative activity against human leukemia cell lines with GI50 values in the nanomolar range. The active compounds were shown to block tubulin assembly effectively, leading to apoptosis.
- Antimicrobial Testing : In another study focusing on antimicrobial activity, derivatives of pyridazine were tested against various bacterial strains, revealing promising results that warrant further investigation into their mechanisms and potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 3-amino-5-(4-bromophenyl)pyridazine-4-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via a one-pot, three-component reaction of malononitrile, 4-bromophenylglyoxal, and hydrazine hydrate in a 1:1:1.5 molar ratio at room temperature using water/ethanol as solvent. Key parameters include:
- Solvent system : Ethanol/water (3:1 v/v) minimizes side reactions and enhances solubility.
- Reaction time : Completion within 6–8 hours at 25°C yields 86% pure product after recrystallization from DMF/water .
- Critical step : Slow addition of hydrazine hydrate prevents polymerization of intermediates.
Table 1: Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol/water | 86 |
| Temperature | 25°C | 86 |
| Hydrazine ratio | 1.5 equivalents | 86 |
| Alternative solvents | DMF | 72 |
Q. How can NMR spectroscopy and elemental analysis validate the structure of this compound?
Methodological Answer:
- ¹H-NMR : Aromatic protons appear as distinct signals at δ 8.72 (s, pyridazine H), 7.77–7.64 (d, 4-bromophenyl H), and 7.37 (bs, NH₂, exchangeable with D₂O). The absence of aliphatic protons confirms the absence of unreacted hydrazine .
- ¹³C-NMR : Key signals include δ 159.24 (C=N), 148.99 (pyridazine C), and 114.52 (C≡N) .
- Elemental analysis : Matches calculated values (C: 48.02%, H: 2.56%, N: 20.37%) within ±0.15% error .
Note : Discrepancies in nitrogen content (>0.2%) may indicate residual solvent (e.g., DMF) or incomplete crystallization.
Advanced Research Questions
Q. How does the bromine substituent influence the electronic and steric properties of the pyridazine core?
Methodological Answer:
- Electronic effects : The electron-withdrawing bromine group reduces electron density on the pyridazine ring, as evidenced by downfield shifts in ¹H-NMR (δ 7.77–7.64 for bromophenyl protons vs. δ 7.38 for fluorophenyl analogs) .
- Steric effects : The 4-bromophenyl group introduces minimal steric hindrance, allowing planar stacking in the crystal lattice (see 2.2 ). Computational studies (DFT) suggest a 5–8° dihedral angle between pyridazine and bromophenyl rings, favoring π-π interactions .
Q. What crystallographic techniques resolve intermolecular interactions in this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): The compound crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters a = 3.817 Å, b = 13.533 Å, c = 19.607 Å, and β = 93.4°. Weak N1–N3 hydrogen bonds (2.98 Å) stabilize the lattice .
- Validation : SHELXL-2018 refines the structure to R₁ = 0.0906, wR₂ = 0.1422. Twinning analysis (WinGX) confirms a single domain with a Flack parameter of 0.02(3) .
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Z | 4 |
| Density | 1.678 g/cm³ |
| R-factor | 0.0906 |
| H-bond (N1–N3) | 2.98 Å |
Q. How can researchers address contradictions in biological activity data for bromophenyl-substituted pyridazines?
Methodological Answer:
- Experimental design : Use standardized assays (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ciprofloxacin) to normalize inter-lab variability.
- Data interpretation : The 4-bromophenyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability but risking nonspecific cytotoxicity. Dose-response curves (IC₅₀) should differentiate target-specific activity from baseline toxicity .
Example : In anticancer assays, compare activity against wild-type vs. BRCA-mutant cell lines to isolate DNA repair pathway effects.
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to identify electrophilic centers. The C4-carbonitrile group has a Fukui electrophilicity index (f⁻) of 0.12, making it reactive toward nucleophiles (e.g., amines) .
- Mechanistic insights : Bromine acts as a directing group in Suzuki-Miyaura coupling. Pd(PPh₃)₄ catalysts selectively functionalize the para position, confirmed by HPLC-MS tracking of intermediates .
Q. Data Analysis & Validation
Q. How to resolve discrepancies between theoretical and experimental IR spectra?
Methodological Answer:
- Peak assignment : The experimental IR band at 2212 cm⁻¹ corresponds to C≡N stretching. Discrepancies >10 cm⁻¹ vs. DFT-predicted values may arise from crystal packing effects or solvent interactions (e.g., DMF coordination) .
- Mitigation : Record spectra in KBr pellets under vacuum to minimize moisture interference.
Q. What statistical methods validate crystallographic data quality?
Methodological Answer:
- R-factor analysis : R₁ < 0.10 and wR₂ < 0.15 indicate acceptable refinement. Outliers in the difference Fourier map (>0.5 e⁻/ų) suggest unresolved solvent molecules .
- Twinning tests : Use the Hooft parameter (PLATON) to detect merohedral twinning. A value >0.5 necessitates dual refinement in SHELXL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
